N-(4-isopropoxyphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-isopropoxyphenyl)-3,4,5-trimethoxybenzamide and its derivatives often involves complex chemical reactions aimed at introducing specific functional groups to enhance biological activity. One study describes the synthesis and biological evaluation of derivatives with potential as memory enhancers, highlighting acetylcholinesterase-inhibiting activity (Piplani et al., 2018). Another approach involves the acylation reaction to produce related compounds, demonstrating the versatility of synthesis techniques (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(4-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives has been extensively studied through various analytical techniques. X-ray diffraction and DFT calculations have been used to determine the influence of intermolecular interactions on molecular geometry, providing insight into the compound's structural characteristics (Karabulut et al., 2014). These studies help understand how structural variations can impact biological activity and interaction with biological targets.
Chemical Reactions and Properties
N-(4-isopropoxyphenyl)-3,4,5-trimethoxybenzamide participates in various chemical reactions that modify its structure and enhance its potential uses. For example, the synthesis of photoaffinity analogs of influenza fusion inhibitors demonstrates the compound's versatility in chemical modifications aimed at specific biological targets (Dischino et al., 1999).
properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-propan-2-yloxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)25-15-8-6-14(7-9-15)20-19(21)13-10-16(22-3)18(24-5)17(11-13)23-4/h6-12H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWRDCTZQBOMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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